molecular formula C11H10N2O3 B15278866 Methyl 3-amino-4-hydroxyquinoline-6-carboxylate

Methyl 3-amino-4-hydroxyquinoline-6-carboxylate

Cat. No.: B15278866
M. Wt: 218.21 g/mol
InChI Key: XMJIZMKYFKNUBW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-hydroxyquinoline-6-carboxylate is a quinoline derivative with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound. The presence of amino, hydroxy, and carboxylate functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-hydroxyquinoline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an appropriate aniline derivative with a suitable carboxylic acid or ester under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the amino group may produce a quinoline amine .

Scientific Research Applications

Methyl 3-amino-4-hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has potential as a fluorescent probe due to its aromatic structure.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents with antimicrobial or anticancer properties.

    Industry: The compound can be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-hydroxyquinoline-6-carboxylate is unique due to the specific combination of amino, hydroxy, and carboxylate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 3-amino-4-oxo-1H-quinoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,12H2,1H3,(H,13,14)

InChI Key

XMJIZMKYFKNUBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)N

Origin of Product

United States

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